molecular formula C10H10N2O2 B164499 Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 131020-50-3

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No. B164499
CAS RN: 131020-50-3
M. Wt: 190.2 g/mol
InChI Key: SQVPAFJTHBHULZ-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate” is a chemical compound with the CAS Number: 131020-50-3 . It has a molecular weight of 190.2 and its IUPAC name is methyl 1-methyl-1H-benzimidazole-6-carboxylate . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate” can be represented by the InChI Code: 1S/C10H10N2O2/c1-12-6-11-8-4-3-7(5-9(8)12)10(13)14-2/h3-6H,1-2H3 . This indicates that the compound contains 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate” is a solid substance . It is stored in a dry, room temperature environment .

Scientific Research Applications

Therapeutic Potential

Benzimidazole derivatives, including the compound , have been found to exhibit a broad range of chemical and biological properties . They have been used in the development of new drugs due to their potential therapeutic applications. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antimicrobial Activity

Some benzimidazole compounds have shown promising antimicrobial activity. For instance, silver (I) complexes of benzimidazole have been synthesized and screened for their antimicrobial activity against S. epidermidis, S. aureus, and C. albicans .

Anti-tubercular Activity

Benzimidazole compounds have also been evaluated for their anti-tubercular activity. For example, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole has been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Pharmacological Applications

Benzimidazole compounds have been found to be potent inhibitors of various enzymes, making them useful in a wide range of therapeutic uses. These include antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine, and also neurological, endocrinological, and ophthalmological drugs .

Corrosion Inhibitors

Recent research has highlighted the role of benzimidazole compounds as corrosion inhibitors. The structure of these compounds, their electrochemical studies, and the proposed mechanisms have been studied in detail .

Supramolecular Assemblies

Benzimidazole and its derivatives have found applications in the creation of supramolecular assemblies with interesting properties. These assemblies have a wide range of applications like adsorbent materials, thermostable polymers, nanocontainers for small molecules, or liquid crystals for electronic conduction .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 3-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-11-8-4-3-7(5-9(8)12)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVPAFJTHBHULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247549
Record name Methyl 1-methyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate

CAS RN

131020-50-3
Record name Methyl 1-methyl-1H-benzimidazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131020-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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